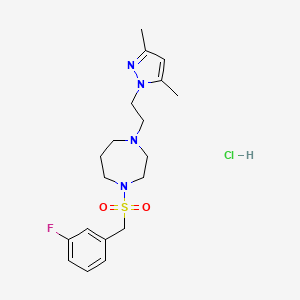

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((3-fluorobenzyl)sulfonyl)-1,4-diazepane hydrochloride

説明

This compound is a heterocyclic derivative featuring a 1,4-diazepane core substituted with a 3,5-dimethylpyrazole moiety via an ethyl linker and a 3-fluorobenzyl sulfonyl group. Structural characterization of such compounds often employs X-ray crystallography using programs like SHELX .

特性

IUPAC Name |

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-[(3-fluorophenyl)methylsulfonyl]-1,4-diazepane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27FN4O2S.ClH/c1-16-13-17(2)24(21-16)12-10-22-7-4-8-23(11-9-22)27(25,26)15-18-5-3-6-19(20)14-18;/h3,5-6,13-14H,4,7-12,15H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPBNNKLGQWCIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCN2CCCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)F)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((3-fluorobenzyl)sulfonyl)-1,4-diazepane hydrochloride typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Attachment of the Ethyl Chain: The pyrazole ring is then alkylated with an appropriate ethyl halide.

Formation of the Diazepane Ring: The diazepane ring is synthesized through a cyclization reaction involving a diamine and a dihalide.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction.

Sulfonylation: The final step involves the sulfonylation of the diazepane ring with a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((3-fluorobenzyl)sulfonyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and sulfonyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

科学的研究の応用

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity, making it a candidate for drug development.

Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((3-fluorobenzyl)sulfonyl)-1,4-diazepane hydrochloride would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved would be specific to the compound’s structure and the nature of its interactions with these targets.

類似化合物との比較

Structural and Functional Group Analysis

The compound’s closest analogs are heterocyclic derivatives with diazepine, pyrazole, or benzodiazepine cores. Below is a comparative analysis based on structural motifs and substituent effects:

Table 1: Key Structural Features of Analogs

Key Observations:

Core Flexibility vs. Rigidity :

- The target compound’s 1,4-diazepane core allows greater conformational flexibility compared to the rigid benzo-fused diazepine/oxazepine cores in 4g and 4h . This flexibility may enhance binding to dynamic biological targets.

- In contrast, the 1,3-dioxolane rings in Compounds d and e introduce steric constraints, favoring selectivity in fungal enzyme inhibition.

Substituent Effects: The 3-fluorobenzyl sulfonyl group in the target compound likely improves metabolic stability and membrane permeability compared to the coumarin groups in 4g/4h, which may confer fluorescence but reduce bioavailability .

Pharmacological Implications :

- Pyrazole-containing compounds (target, 4g/4h) are often explored for CNS or antimicrobial applications due to their heteroaromatic pharmacophores.

- Sulfonyl groups (target) are associated with protease inhibition, while coumarin derivatives (4g/4h) are studied for photochemical applications .

Research Findings and Gaps

- Synthetic Challenges : The target compound’s sulfonylation step may require stringent conditions compared to the tetrazole coupling in 4g/4h .

- Biological Data: No direct activity data for the target compound is available in the evidence. However, analogs like 4g/4h show antimicrobial properties, suggesting the fluorobenzyl sulfonyl group could similarly enhance target specificity.

- Crystallographic Data : Structural studies using SHELX could resolve conformational preferences of the diazepane core, aiding in structure-activity relationship (SAR) modeling.

生物活性

The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((3-fluorobenzyl)sulfonyl)-1,4-diazepane hydrochloride is a novel synthetic entity that exhibits a range of biological activities due to its unique structural features, particularly the presence of the pyrazole and diazepane moieties. This article aims to explore its biological activity based on existing literature and research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

- Molecular Formula : C₁₅H₁₈ClF N₃O₂S

- Molecular Weight : 335.83 g/mol

Pharmacological Profile

The biological activity of this compound is primarily attributed to its pyrazole and diazepane components, which have been linked to various pharmacological effects. Below are some key areas of activity:

1. Antimicrobial Activity

Research has shown that derivatives of pyrazole exhibit significant antimicrobial properties. For instance, compounds containing the pyrazole nucleus have demonstrated effectiveness against various bacterial strains such as E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

| Compound | Activity against E. coli | Activity against S. aureus |

|---|---|---|

| Pyrazole Derivative A | Moderate | High |

| Pyrazole Derivative B | High | Moderate |

2. Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. A study indicated that certain pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone | 76% | 86% |

| Pyrazole Derivative C | 61% | 76% |

3. Antitumor Activity

Some pyrazole derivatives have shown potential as antitumor agents. For example, compounds synthesized with a similar structure exhibited cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis in tumor cells.

Case Studies

Several studies have highlighted the biological activities of similar compounds:

- Case Study: Antimicrobial Evaluation

- Case Study: Anti-inflammatory Properties

- Case Study: Antitumor Screening

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。